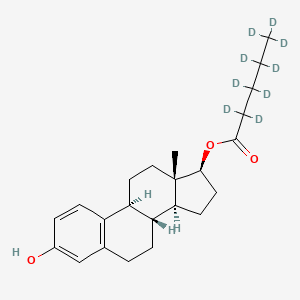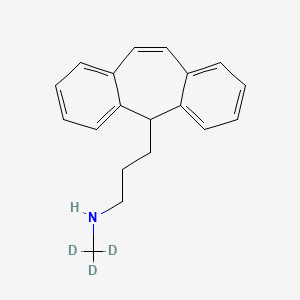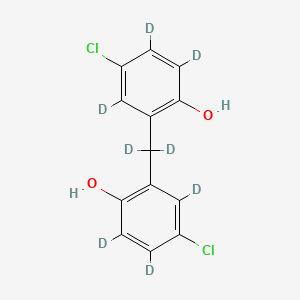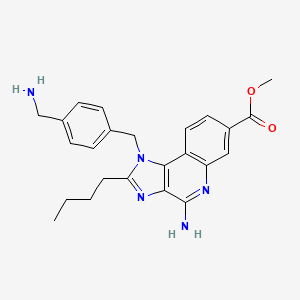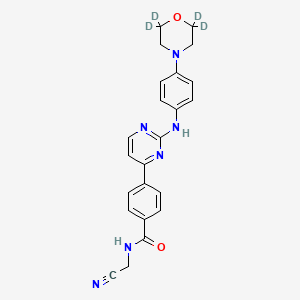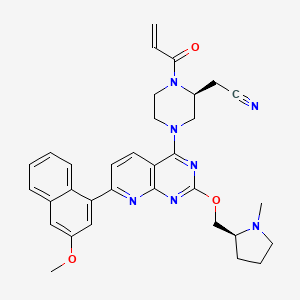
KRAS G12C inhibitor 43
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
KRAS G12C inhibitor 43 is a small molecule compound designed to specifically target the KRAS G12C mutation, which is a common genetic alteration found in various cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer. This mutation involves a substitution of glycine with cysteine at codon 12 of the KRAS gene, leading to the activation of oncogenic signaling pathways that promote cancer cell proliferation and survival .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of KRAS G12C inhibitor 43 typically involves multiple steps, including the formation of key intermediates and the final coupling reactionsCommon reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the quality and consistency of the final product. This process may include optimization of reaction conditions, purification techniques, and quality control measures to meet regulatory standards. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often employed to monitor the purity and identity of the compound .
化学反应分析
Types of Reactions
KRAS G12C inhibitor 43 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the compound.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitutions, can be employed to introduce or replace functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions often involve controlled temperatures, pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with altered electronic properties, while substitution reactions can produce analogs with different functional groups that may enhance or modify the compound’s biological activity .
科学研究应用
作用机制
KRAS G12C inhibitor 43 exerts its effects by covalently binding to the cysteine residue at codon 12 of the KRAS G12C mutant protein. This binding locks the protein in its inactive GDP-bound state, preventing it from activating downstream signaling pathways such as the RAF-MEK-ERK and PI3K-AKT pathways. By inhibiting these pathways, the compound effectively reduces cancer cell proliferation and survival .
相似化合物的比较
KRAS G12C inhibitor 43 can be compared with other similar compounds, such as sotorasib (AMG 510) and adagrasib (MRTX 849). While all these compounds target the KRAS G12C mutation, this compound may exhibit unique properties in terms of binding affinity, selectivity, and pharmacokinetic profiles . The following table highlights some key differences:
| Compound | Binding Affinity | Selectivity | Pharmacokinetics |
|---|---|---|---|
| This compound | High | High | Favorable |
| Sotorasib (AMG 510) | Moderate | Moderate | Approved by FDA |
| Adagrasib (MRTX 849) | High | High | Under clinical trials |
Similar Compounds
Sotorasib (AMG 510): The first FDA-approved KRAS G12C inhibitor for the treatment of non-small cell lung cancer.
Adagrasib (MRTX 849): Another KRAS G12C inhibitor currently undergoing clinical trials for various cancers.
RM-018: A novel KRAS G12C inhibitor that binds to the active state of the KRAS G12C mutant protein.
This compound represents a promising compound in the fight against cancers driven by the KRAS G12C mutation
属性
分子式 |
C33H35N7O3 |
|---|---|
分子量 |
577.7 g/mol |
IUPAC 名称 |
2-[(2S)-4-[7-(3-methoxynaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]pyrido[2,3-d]pyrimidin-4-yl]-1-prop-2-enoylpiperazin-2-yl]acetonitrile |
InChI |
InChI=1S/C33H35N7O3/c1-4-30(41)40-17-16-39(20-23(40)13-14-34)32-27-11-12-29(28-19-25(42-3)18-22-8-5-6-10-26(22)28)35-31(27)36-33(37-32)43-21-24-9-7-15-38(24)2/h4-6,8,10-12,18-19,23-24H,1,7,9,13,15-17,20-21H2,2-3H3/t23-,24-/m0/s1 |
InChI 键 |
JXYVRMVMAUIZEY-ZEQRLZLVSA-N |
手性 SMILES |
CN1CCC[C@H]1COC2=NC3=C(C=CC(=N3)C4=CC(=CC5=CC=CC=C54)OC)C(=N2)N6CCN([C@H](C6)CC#N)C(=O)C=C |
规范 SMILES |
CN1CCCC1COC2=NC3=C(C=CC(=N3)C4=CC(=CC5=CC=CC=C54)OC)C(=N2)N6CCN(C(C6)CC#N)C(=O)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


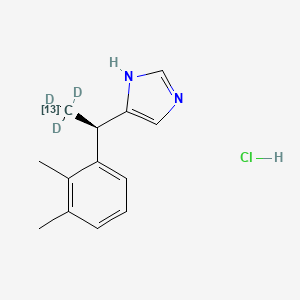
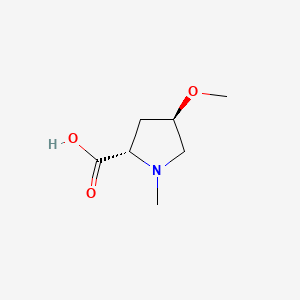
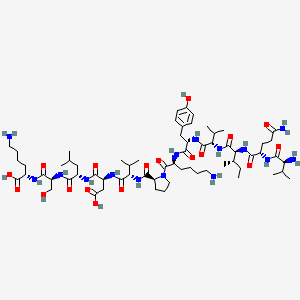
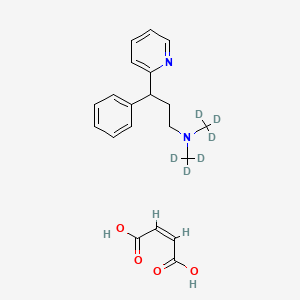
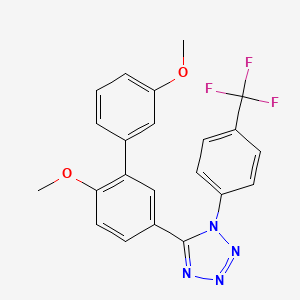
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B12410030.png)
![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B12410037.png)
